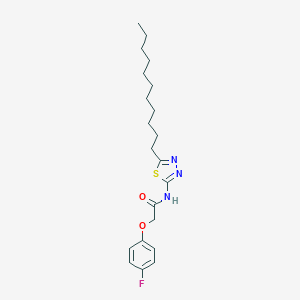![molecular formula C23H17ClN2O3S B302884 2-[(4-chlorobenzyl)thio]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide](/img/structure/B302884.png)
2-[(4-chlorobenzyl)thio]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorobenzyl)thio]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide is a complex organic compound that features a combination of aromatic, sulfur, and amide functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorobenzyl)thio]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide typically involves multiple steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized via the condensation of phthalic anhydride with aniline, followed by cyclization.
Introduction of the Sulfanyl Group: The 4-chlorobenzyl sulfanyl group is introduced through a nucleophilic substitution reaction, where 4-chlorobenzyl chloride reacts with a thiol derivative.
Acetamide Formation: The final step involves the acylation of the isoindoline derivative with an acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the isoindoline and sulfanyl groups suggests possible interactions with biological macromolecules.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties. The structural features suggest it might exhibit activity against certain diseases, possibly as an anti-inflammatory or anticancer agent.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.
Mécanisme D'action
The mechanism by which 2-[(4-chlorobenzyl)thio]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The aromatic and sulfanyl groups could interact with hydrophobic pockets or form hydrogen bonds, stabilizing the inhibitor-enzyme complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-chlorobenzyl)sulfanyl]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-3-yl)acetamide
- 2-[(4-chlorobenzyl)sulfanyl]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)acetamide
Uniqueness
Compared to similar compounds, 2-[(4-chlorobenzyl)thio]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide may offer unique binding properties due to the specific positioning of its functional groups. This could result in higher specificity and potency in its applications, whether in medicinal chemistry or material science.
Propriétés
Formule moléculaire |
C23H17ClN2O3S |
|---|---|
Poids moléculaire |
436.9 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methylsulfanyl]-N-(1,3-dioxo-2-phenylisoindol-5-yl)acetamide |
InChI |
InChI=1S/C23H17ClN2O3S/c24-16-8-6-15(7-9-16)13-30-14-21(27)25-17-10-11-19-20(12-17)23(29)26(22(19)28)18-4-2-1-3-5-18/h1-12H,13-14H2,(H,25,27) |
Clé InChI |
QEGDZVHORLCBPO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CSCC4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CSCC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid](/img/structure/B302801.png)

![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B302805.png)
![1,3-dimethyl-8-sulfanyl-7-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione](/img/structure/B302806.png)
![N-benzyl-2-[(Z)-(3-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B302808.png)
![7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B302811.png)
![N-(2,3-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B302814.png)
![[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate](/img/structure/B302816.png)
![N-(5-{2-[(4-chlorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide](/img/structure/B302817.png)
![(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B302819.png)
![4-{[4,6-Di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B302821.png)
![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(morpholin-4-ylcarbonyl)benzamide](/img/structure/B302822.png)
![2-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B302823.png)

